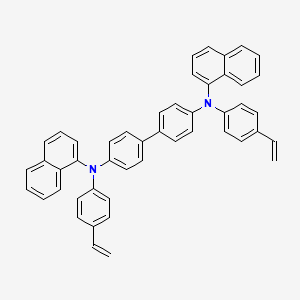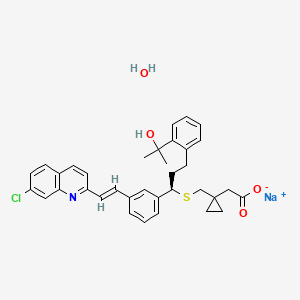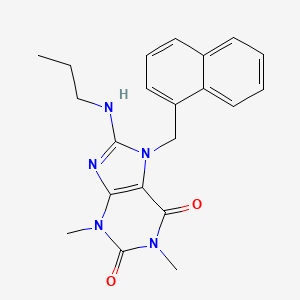![molecular formula C20H22ClNO4S B12041204 3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B12041204.png)
3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-[(6S)-6-[(4-clorofenil)sulfonilamino]-2-metil-5,6,7,8-tetrahidronaftilen-1-il]propanoico es un compuesto orgánico complejo con posibles aplicaciones en varios campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo clorofenilo, un grupo sulfonilamino y una porción de tetrahidronaftileno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-[(6S)-6-[(4-clorofenil)sulfonilamino]-2-metil-5,6,7,8-tetrahidronaftilen-1-il]propanoico implica múltiples pasos. Un método común comienza con la preparación del intermedio cloruro de 4-clorofenilsulfonilo, que luego se hace reaccionar con 2-metil-5,6,7,8-tetrahidronaftilen-1-amina en condiciones controladas para formar el derivado sulfonilamino. Este intermedio se hace reaccionar posteriormente con ácido propanoico en condiciones específicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la recristalización y la purificación utilizando técnicas cromatográficas para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-[(6S)-6-[(4-clorofenil)sulfonilamino]-2-metil-5,6,7,8-tetrahidronaftilen-1-il]propanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los sulfóxidos o sulfona correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un grupo sulfinilo o tiol.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Sulfóxidos y sulfona.
Reducción: Derivados sulfinilo y tiol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 3-[(6S)-6-[(4-clorofenil)sulfonilamino]-2-metil-5,6,7,8-tetrahidronaftilen-1-il]propanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión al receptor.
Medicina: Se investiga por sus posibles efectos terapéuticos, como las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-[(6S)-6-[(4-clorofenil)sulfonilamino]-2-metil-5,6,7,8-tetrahidronaftilen-1-il]propanoico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando varios efectos biológicos. Las vías involucradas pueden incluir la transducción de señales, la regulación de la expresión génica y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-(4-clorofenil)propanoico
- Ácido 3-(4-metilfenilsulfonamido)propanoico
Unicidad
El ácido 3-[(6S)-6-[(4-clorofenil)sulfonilamino]-2-metil-5,6,7,8-tetrahidronaftilen-1-il]propanoico es único debido a su combinación específica de grupos funcionales y su porción de tetrahidronaftileno, lo que le confiere propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C20H22ClNO4S |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid |
InChI |
InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m0/s1 |
Clave InChI |
HWEOXFSBSQIWSY-INIZCTEOSA-N |
SMILES isomérico |
CC1=C(C2=C(C[C@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O |
SMILES canónico |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)
![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)



![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)
![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)


![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)
